molecular formula C18H10Cl3N5O2 B2498068 2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887890-26-8

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2498068
CAS No.: 887890-26-8
M. Wt: 434.66
InChI Key: ZGFZRIQUROYXBV-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H10Cl3N5O2 and its molecular weight is 434.66. The purity is usually 95%.
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Scientific Research Applications

Interactions with DNA

  • DNA Modification: Vinyl chloride derivatives, such as chloroacetaldehyde, can interact with DNA, forming specific modifications like etheno-deoxyadenosine and etheno-deoxycytidine. These modifications can impact the structure of DNA and have implications for vinyl chloride oncogenicity (Green & Hathway, 1978).

Antimicrobial Applications

  • Antimicrobial Activity: Novel purine-based N-acyl-α-carboxamides, prepared using 2-amino-6-chloropurine, exhibited significant antimicrobial potency against various bacterial strains, comparable to standard drugs like ampicillin trihydrate (Kaur, Gupta, Harjai, & Singh, 2014).

Structural Analysis

  • X-ray Crystallography: The crystal structures of purine and pyrimidine derivatives, including those similar in structure to the compound , have been analyzed to understand their molecular configurations and potential applications in various fields (Cetina et al., 2004).

Enzyme Interaction

  • Enzyme Inhibition: Purine derivatives have been explored for their potential to inhibit enzymes, such as adenosine deaminase. This has implications for the development of drugs targeting specific enzyme pathways (Shah, Schaeffer, & Murray, 1965).

Anticonvulsant Properties

  • Anticonvulsant Agents: Compounds structuring similar to the mentioned compound have been tested for their efficacy as anticonvulsant agents, representing a new class of substances for seizure control (Kelley et al., 1988).

Spectroscopic Analysis

  • Spectroscopic Properties: Synthesized derivatives have been characterized using various spectroscopic techniques like IR, NMR, and UV-Vis spectra to understand their molecular structure and properties (Demir et al., 2016).

Polymer Science

  • Polyamide Synthesis: Research has been conducted on carboxylate-containing polyamides, which are relevant to the structural framework of the compound. These studies contribute to understanding polymer science and potential applications (Ueyama et al., 1998).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFZRIQUROYXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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